5-(DIMETHYLSULFAMOYL)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE
Overview
Description
5-(DIMETHYLSULFAMOYL)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group, a methyl group, and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIMETHYLSULFAMOYL)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to form an amine.
Sulfonation: The amine is then subjected to sulfonation using dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.
Alkylation: The final step involves the alkylation of the sulfonated intermediate with a pyridin-3-ylmethyl halide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(DIMETHYLSULFAMOYL)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
5-(DIMETHYLSULFAMOYL)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Utilized in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 5-(DIMETHYLSULFAMOYL)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(PYRIDIN-4-YL)PYRIDIN-4-AMINE: Similar in structure but lacks the dimethylsulfamoyl group.
N-(6-(4-(PYRAZINE-2-CARBONYL)PIPERAZINE/HOMOPIPERAZINE-1-YL)PYRIDIN-3-YL)BENZAMIDE: Contains a pyrazine ring and piperazine/homopiperazine moiety.
Uniqueness
5-(DIMETHYLSULFAMOYL)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-6-7-14(23(21,22)19(2)3)9-15(12)16(20)18-11-13-5-4-8-17-10-13/h4-10H,11H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXAOCIGGAQVKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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